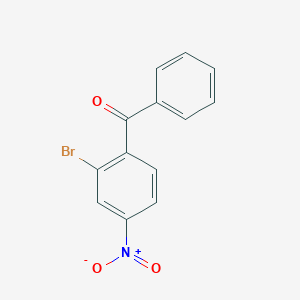
(9-cis,13-cis)-12-Carboxy Retinoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-cis,13-cis)-12-Carboxy Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acids play crucial roles in cellular differentiation, proliferation, and apoptosis. This compound is particularly interesting due to its unique configuration and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-cis,13-cis)-12-Carboxy Retinoic Acid typically involves the isomerization of all-trans retinoic acid. This can be achieved through various methods, including photochemical isomerization and catalytic isomerization using specific catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired isomerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale isomerization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.
科学研究应用
(9-cis,13-cis)-12-Carboxy Retinoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isomerization and other chemical reactions.
Biology: The compound is studied for its role in cellular processes such as differentiation and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating skin disorders and certain types of cancer.
Industry: It is used in the development of cosmetic products and pharmaceuticals due to its biological activities.
作用机制
The mechanism of action of (9-cis,13-cis)-12-Carboxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, the compound can modulate the transcription of target genes involved in various cellular processes.
相似化合物的比较
All-trans Retinoic Acid: Known for its role in cellular differentiation and its use in treating acute promyelocytic leukemia.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities.
13-cis Retinoic Acid: Commonly used in the treatment of severe acne.
Uniqueness: (9-cis,13-cis)-12-Carboxy Retinoic Acid is unique due to its specific isomeric configuration, which may confer distinct biological activities compared to other retinoic acid isomers. Its ability to interact with both RARs and RXRs makes it a compound of significant interest in research.
属性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
(Z,4Z)-3-methyl-4-[(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |
InChI |
InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8-,16-13-,17-10- |
InChI 键 |
BGOMUHYKLNJWPG-HUWFGQLGSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(\C(=C/C(=O)O)\C)/C(=O)O)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



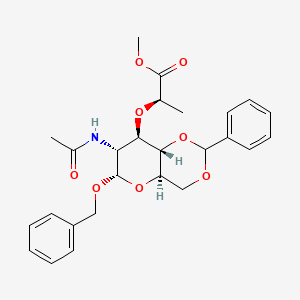
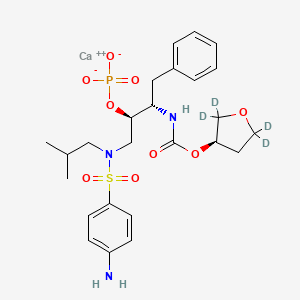

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
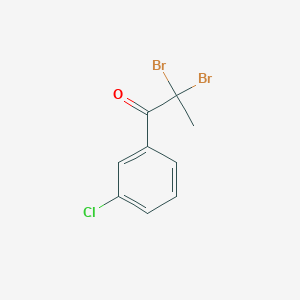
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
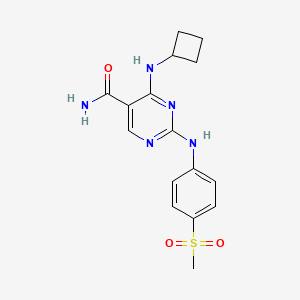
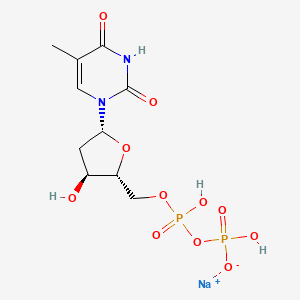
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
